molecular formula C16H26 B13813992 Pentaethylbenzene CAS No. 605-01-6

Pentaethylbenzene

Cat. No.: B13813992
CAS No.: 605-01-6
M. Wt: 218.38 g/mol
InChI Key: JREJWHNDQOGSQT-UHFFFAOYSA-N
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Description

Pentaethylbenzene is an organic compound with the molecular formula C16H26 and a molecular weight of 218.3776 g/mol . It is a derivative of benzene, where five hydrogen atoms are replaced by ethyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaethylbenzene can be synthesized through Friedel-Crafts alkylation of benzene with ethylene. This reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zeolite catalysts . These catalysts offer advantages such as higher selectivity and efficiency compared to traditional homogeneous catalysts . The process involves the alkylation of benzene with ethylene in the presence of the zeolite catalyst, followed by purification steps to isolate the this compound.

Chemical Reactions Analysis

Types of Reactions: Pentaethylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ethylbenzoic acid or ethylbenzophenone.

    Reduction: Formation of ethylcyclohexane derivatives.

    Substitution: Formation of bromoethylbenzene or nitroethylbenzene.

Scientific Research Applications

Pentaethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which pentaethylbenzene exerts its effects involves its interaction with various molecular targets. The ethyl groups on the benzene ring increase the electron density, making the compound more reactive towards electrophilic reagents. This increased reactivity allows this compound to participate in a variety of chemical reactions, including electrophilic aromatic substitution .

Comparison with Similar Compounds

    Pentamethylbenzene: Similar structure but with methyl groups instead of ethyl groups.

    Hexamethylbenzene: Contains six methyl groups on the benzene ring.

    Tetramethylbenzene: Contains four methyl groups on the benzene ring.

Uniqueness: Pentaethylbenzene is unique due to the presence of five ethyl groups, which significantly alter its chemical properties compared to its methyl-substituted counterparts. The larger ethyl groups increase steric hindrance and influence the compound’s reactivity and solubility .

Properties

IUPAC Name

1,2,3,4,5-pentaethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-6-12-11-13(7-2)15(9-4)16(10-5)14(12)8-3/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREJWHNDQOGSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1CC)CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060538
Record name Pentaethylbenzene
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Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-01-6
Record name 1,2,3,4,5-Pentaethylbenzene
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Record name PENTAETHYLBENZENE
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